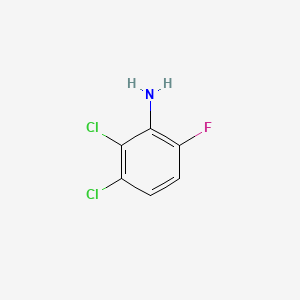

2,3-Dichloro-6-fluoroaniline

Description

BenchChem offers high-quality 2,3-Dichloro-6-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-6-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHSLAUXVJCSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302311 | |

| Record name | 2,3-Dichloro-6-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017777-51-3 | |

| Record name | 2,3-Dichloro-6-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-fluoroaniline: Synthesis, Properties, and Applications in Modern Chemistry

An Important Note on the Subject Compound: Initial research indicates that the specific compound "2,3-Dichloro-6-fluoroaniline" is not widely documented in publicly available chemical literature or databases. It may be a novel or exceptionally rare compound. This guide will instead focus on the closely related and industrially significant compound, 2-Chloro-6-fluoroaniline , for which extensive data is available. This pivot is intended to provide a valuable and data-rich resource for researchers, scientists, and drug development professionals working with halogenated anilines.

Introduction

2-Chloro-6-fluoroaniline is a key halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups ortho to the amine, imparts specific reactivity and properties that are highly sought after in the development of complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and critical applications, with a focus on its role in the pharmaceutical and agrochemical industries.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.

Identification

The unambiguous identification of 2-Chloro-6-fluoroaniline is established by its CAS number and structural identifiers.

| Identifier | Value |

| CAS Number | 363-51-9[1] |

| Molecular Formula | C₆H₅ClFN[1] |

| IUPAC Name | 2-chloro-6-fluoroaniline[1] |

| Synonyms | 6-Chloro-2-fluoroaniline, 2-Fluoro-6-chloroaniline[1] |

| Molecular Weight | 145.56 g/mol [1] |

Physicochemical Properties

These properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Boiling Point | 214 °C (lit.) | [3] |

| Density | 1.324 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.564 (lit.) | [3] |

| XLogP3 | 2.3 | [1] |

The XLogP3 value suggests a moderate level of lipophilicity, which is a key parameter in drug design for predicting membrane permeability and bioavailability.

Synthesis and Manufacturing

The synthesis of 2-Chloro-6-fluoroaniline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A representative synthetic pathway involves halogenation and reduction steps.

Representative Synthetic Pathway

A common industrial synthesis route starts from a more readily available aniline derivative, such as o-fluoroaniline. The process involves strategic halogenation and subsequent dehalogenation steps to arrive at the desired product.

A patented process outlines a method starting with o-fluoroaniline, which undergoes bromination followed by chlorination, and finally a hydrogenation debromination reaction to yield 2-Chloro-6-fluoroaniline[4].

Caption: Major application areas for 2-Chloro-6-fluoroaniline.

Safety, Handling, and Toxicity

A comprehensive understanding of the hazards associated with 2-Chloro-6-fluoroaniline is essential for its safe handling in a laboratory or industrial setting.

Hazard Identification

According to the Globally Harmonized System (GHS), 2-Chloro-6-fluoroaniline is classified as a hazardous substance.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Toxic if swallowed (H301) / Harmful if swallowed (H302) [1] |

| Acute Toxicity, Dermal | Toxic in contact with skin (H311) / Harmful in contact with skin (H312) [1] |

| Acute Toxicity, Inhalation | Toxic if inhaled (H331) / Harmful if inhaled (H332) [1] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) [1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) [1] |

| STOT (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure (H373) [1] |

| Aquatic Hazard | Very toxic to aquatic life with long lasting effects (H410) [2] |

Safe Handling and Personal Protective Equipment (PPE)

Given its toxicity profile, stringent safety protocols must be followed.

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use tightly fitting safety goggles and a face shield.

-

Body Protection: A lab coat or chemical-resistant suit is required.

-

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

2-Chloro-6-fluoroaniline is a high-value chemical intermediate with significant utility in the pharmaceutical and agrochemical sectors. Its synthesis requires precise control over halogenation and reduction reactions. The unique electronic and steric properties conferred by its ortho-halogen substituents make it an indispensable tool for medicinal and process chemists. Adherence to strict safety protocols is mandatory when handling this toxic compound. As research and development in these fields continue to advance, the demand for versatile building blocks like 2-Chloro-6-fluoroaniline is poised to grow.

References

-

PubChem. (n.d.). 2-Chloro-6-fluoroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. Retrieved January 26, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing 2-Chloro-6-fluoroaniline: A Guide for Chemical Buyers. Retrieved January 26, 2026, from [Link]

Sources

- 1. 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-6-fluoroaniline

Abstract

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 2,3-dichloro-6-fluoroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis commences from the readily available starting material, 2,3-dichloroaniline, and proceeds through a multi-step sequence involving protection, nitration, reduction, diazotization, and fluorination. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters at each stage.

Introduction: The Significance of 2,3-Dichloro-6-fluoroaniline

Fluorinated aromatic compounds are of paramount importance in the life sciences, with a significant percentage of modern pharmaceuticals and agrochemicals containing at least one fluorine atom.[1] The introduction of fluorine can profoundly alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[2] 2,3-Dichloro-6-fluoroaniline is a valuable substituted aniline that serves as a crucial building block for the synthesis of more complex bioactive molecules. Its specific substitution pattern makes it an attractive intermediate for creating compounds with unique electronic and steric properties.

The synthesis of polysubstituted anilines, particularly those with a specific regiochemistry like 2,3-dichloro-6-fluoroaniline, presents a significant challenge due to the complex interplay of directing group effects in electrophilic aromatic substitution reactions. This guide outlines a rational and step-by-step approach to navigate these challenges and achieve the target molecule with high purity.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of 2,3-dichloro-6-fluoroaniline suggests a few possible synthetic disconnections. A robust and practical approach involves the late-stage introduction of the fluorine atom via a Sandmeyer-type or Balz-Schiemann reaction. This strategy allows for the construction of the dichlorinated aniline core first, followed by the introduction of a functional group that can be converted to the desired fluorine substituent.

Our proposed synthetic pathway begins with the commercially available 2,3-dichloroaniline and proceeds through the following key transformations:

-

Protection of the amino group: To control the regioselectivity of the subsequent nitration step and prevent unwanted side reactions.

-

Nitration: To introduce a nitro group at the desired position, which will later be converted to the fluorine atom.

-

Reduction of the nitro group: To form a diamino intermediate.

-

Selective diazotization and fluorination: To convert one of the amino groups into a fluorine atom.

This multi-step approach provides a high degree of control over the regiochemistry and is based on well-established and reliable organic transformations.

Detailed Synthetic Pathway and Experimental Protocols

The overall synthetic scheme is presented below, followed by a detailed description of each step.

Overall Synthetic Scheme:

Caption: Proposed synthetic pathway for 2,3-dichloro-6-fluoroaniline.

Step 1: Acetylation of 2,3-Dichloroaniline

Objective: To protect the amino group as an acetamide to moderate its activating effect and direct the subsequent electrophilic nitration.

Reaction: 2,3-Dichloroaniline reacts with acetic anhydride in the presence of a mild base or acid catalyst to yield 2,3-dichloroacetanilide.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloroaniline (1.0 eq.) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 2,3-dichloroacetanilide.

Causality: The acetylation of the amino group is crucial for controlling the regioselectivity of the subsequent nitration step. The acetamido group is a moderately activating ortho-, para-director, which is less prone to oxidation compared to the highly activating amino group.

Step 2: Nitration of 2,3-Dichloroacetanilide

Objective: To introduce a nitro group at the C6 position of the aromatic ring.

Reaction: 2,3-Dichloroacetanilide is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,3-dichloro-6-nitroacetanilide.

Protocol:

-

In a flask cooled in an ice-salt bath, cautiously add 2,3-dichloroacetanilide (1.0 eq.) to concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2,3-dichloroacetanilide, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

Causality: The acetamido group directs the incoming nitro group to the ortho and para positions. The para position is blocked. Of the two ortho positions (C3 and C5), the C5 position is sterically hindered by the adjacent chloro group. Therefore, nitration is expected to occur predominantly at the C6 position.

Step 3: Hydrolysis of 2,3-Dichloro-6-nitroacetanilide

Objective: To deprotect the amino group.

Reaction: The acetamido group of 2,3-dichloro-6-nitroacetanilide is hydrolyzed under acidic conditions to yield 2,3-dichloro-6-nitroaniline.

Protocol:

-

Suspend 2,3-dichloro-6-nitroacetanilide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-dichloro-6-nitroaniline.

Causality: Acid-catalyzed hydrolysis cleaves the amide bond, regenerating the free amino group, which is necessary for the subsequent diazotization step.

Step 4: Reduction of the Nitro Group

Objective: To convert the nitro group to an amino group, forming 2,3-dichloro-1,6-diaminobenzene.

Reaction: The nitro group of 2,3-dichloro-6-nitroaniline is reduced to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Protocol (using SnCl₂):

-

In a round-bottom flask, dissolve 2,3-dichloro-6-nitroaniline (1.0 eq.) in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq.) in concentrated hydrochloric acid portion-wise, controlling the exothermic reaction with an ice bath.

-

After the addition, heat the mixture at 60-70 °C for 2-3 hours.

-

Cool the reaction mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the resulting diamine with an organic solvent.

-

Dry the organic extract and remove the solvent to yield 2,3-dichloro-1,6-diaminobenzene.

Causality: The reduction of the nitro group provides the second amino group, which is the precursor to the fluorine atom in the final product.

Step 5: Selective Diazotization and Balz-Schiemann Reaction

Objective: To convert the amino group at the C6 position into a fluorine atom.

Reaction: 2,3-dichloro-1,6-diaminobenzene undergoes selective diazotization of the more sterically accessible amino group, followed by a Balz-Schiemann reaction to introduce the fluorine atom.

Protocol:

-

Dissolve 2,3-dichloro-1,6-diaminobenzene (1.0 eq.) in a solution of fluoroboric acid (HBF₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.0 eq.) in water, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to form the diazonium tetrafluoroborate salt.

-

Collect the precipitated diazonium salt by filtration and wash it with cold ether.

-

Carefully heat the dry diazonium salt until the evolution of nitrogen gas ceases.

-

The resulting crude product can be purified by distillation or chromatography to yield 2,3-dichloro-6-fluoroaniline.

Causality: The Balz-Schiemann reaction is a reliable method for the synthesis of aryl fluorides from arylamines.[3][4][5] The thermal decomposition of the diazonium tetrafluoroborate intermediate results in the formation of the aryl fluoride, nitrogen gas, and boron trifluoride.[5] The selectivity of diazotization for the 6-amino group over the 1-amino group is influenced by steric hindrance from the adjacent chlorine atoms.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 23-26[6] |

| 2,3-Dichloroacetanilide | C₈H₇Cl₂NO | 204.05 | 135-138 |

| 2,3-Dichloro-6-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.02 | 139-141 |

| 2,3-Dichloro-1,6-diaminobenzene | C₆H₆Cl₂N₂ | 177.03 | - |

| 2,3-Dichloro-6-fluoroaniline | C₆H₄Cl₂FN | 180.01 | 52-54[7] |

Conclusion

The synthesis of 2,3-dichloro-6-fluoroaniline from 2,3-dichloroaniline represents a challenging yet feasible multi-step process. The outlined pathway leverages well-established reactions in organic chemistry, with a focus on controlling regioselectivity through the use of protecting groups and the strategic introduction of functional groups. The success of this synthesis relies on careful control of reaction conditions at each step, particularly during the nitration and diazotization stages. This guide provides a solid foundation for researchers and chemists to produce this valuable intermediate for further applications in medicinal and agricultural chemistry.

References

-

Fluorinated Aromatic Compounds. ResearchGate. [Link]

-

Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link]

-

N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. [Link]

-

2,3-Dichloroaniline. Wikipedia. [Link]

-

Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link]

-

(PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [Link]

-

Balz Schiemann Reaction Mechanism. BYJU'S. [Link]

Sources

- 1. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 7. 2,3-Dichloro-6-fluoroaniline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

A Senior Application Scientist's Technical Guide to 2,3-Dichloro-6-fluoroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Anilines

In the landscape of medicinal chemistry and agrochemical synthesis, halogenated anilines are indispensable structural motifs. The precise placement of halogen atoms on the aniline core provides chemists with a powerful tool to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic introduction of fluorine, in particular, is a well-established method for enhancing potency and improving pharmacokinetic profiles[1].

This guide provides an in-depth technical overview of 2,3-Dichloro-6-fluoroaniline, a specific substituted aniline that serves as a high-value intermediate. We will explore its fundamental chemical identity, propose a logical and field-proven synthesis strategy, discuss its application potential, and provide the necessary data for its safe handling and use in a research and development setting.

Chemical Identity and Structure

The unique substitution pattern of 2,3-Dichloro-6-fluoroaniline—with chlorine atoms on adjacent carbons and a fluorine atom ortho to the amine group—creates a distinct electronic and steric environment. This configuration is critical for its subsequent reactivity and the properties of the final compounds derived from it.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2,3-Dichloro-6-fluoroaniline | SynQuest Labs[2] |

| CAS Number | 1017777-51-3 | SynQuest Labs[2] |

| Molecular Formula | C₆H₄Cl₂FN | SynQuest Labs[2] |

| Molecular Weight | 180.01 g/mol | Calculated |

| Canonical SMILES | C1=C(C(=C(C=C1F)N)Cl)Cl | N/A |

Caption: Chemical Structure of 2,3-Dichloro-6-fluoroaniline.

Physicochemical Properties and Safety Profile

Understanding a compound's properties is paramount for its effective use and safe handling. While comprehensive experimental data for 2,3-Dichloro-6-fluoroaniline is not widely published, the available safety information provides critical guidance for laboratory use.

Table 2: Physicochemical and Hazard Data

| Property | Value | Source |

|---|---|---|

| Appearance | Not specified. Related dichloroanilines are colorless oils or crystalline solids.[3][4] | N/A |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | SynQuest Labs[2] |

| GHS Precautionary Statements | P261, P264, P270, P271, P280 | SynQuest Labs[2] |

Expert Commentary on Properties: The presence of two chlorine atoms and one fluorine atom significantly increases the molecular weight and likely raises the boiling point compared to unsubstituted aniline. The halogen atoms also increase lipophilicity, suggesting poor solubility in water but good solubility in common organic solvents. The specified GHS hazards are typical for halogenated anilines and necessitate handling this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.

A Mechanistic Approach to Synthesis

This proposed synthesis follows two key steps:

-

Nitration: Introduction of a nitro group onto a suitable dichlorofluorobenzene precursor.

-

Reduction: Conversion of the nitro group to the target amine.

The precursor, 2,3-dichloro-6-fluoronitrobenzene, is the logical starting material. Its reduction is the final and key step.

Proposed Protocol: Catalytic Hydrogenation of 2,3-Dichloro-6-fluoronitrobenzene

This protocol is a generalized procedure based on the common reduction of similar compounds, such as the synthesis of 2,3-dichloroaniline from 2,3-dichloronitrobenzene[3].

-

Step 1: Reactor Setup: A pressure-rated hydrogenation vessel is charged with 2,3-dichloro-6-fluoronitrobenzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Rationale: These solvents are effective at dissolving the starting material and are relatively inert under hydrogenation conditions.

-

-

Step 2: Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is added to the mixture.

-

Rationale: Palladium is a highly efficient and widely used catalyst for the reduction of nitro groups. The carbon support provides high surface area, maximizing catalytic activity.

-

-

Step 3: Hydrogenation: The vessel is sealed, purged with nitrogen to remove oxygen, and then pressurized with hydrogen gas (H₂). The reaction is stirred vigorously at a controlled temperature (typically 25-50°C).

-

Rationale: The removal of oxygen is a critical safety step to prevent the formation of explosive mixtures with hydrogen. Vigorous stirring ensures efficient contact between the substrate, solvent, catalyst, and hydrogen gas.

-

-

Step 4: Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.

-

Step 5: Work-up and Isolation: Upon completion, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

-

Rationale: Celite is a fine, inert filter aid that prevents the palladium catalyst from passing through the filter paper.

-

-

Step 6: Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude 2,3-Dichloro-6-fluoroaniline. Further purification can be achieved via distillation or recrystallization if necessary.

Caption: Proposed Synthesis Workflow for 2,3-Dichloro-6-fluoroaniline.

Applications in R&D: A Versatile Chemical Building Block

The true value of 2,3-Dichloro-6-fluoroaniline lies in its potential as a versatile intermediate for creating more complex, high-value molecules. The amine group serves as a reactive handle for a wide range of chemical transformations, including amide bond formation, diazotization, and various coupling reactions.

Key Application Areas:

-

Agrochemicals: Halogenated anilines are foundational components of many herbicides and fungicides. For instance, the related compound 2,3-dichloro-6-nitroaniline is a known intermediate in the synthesis of the pesticide aclonifen[5]. The specific substitution pattern of 2,3-Dichloro-6-fluoroaniline makes it a candidate for developing new active ingredients with unique efficacy profiles.

-

Pharmaceuticals: In drug development, this scaffold can be used to construct novel therapeutic agents. The dichlorinated phenyl ring is a common feature in molecules designed to target various receptors and enzymes. The presence of the ortho-fluoro group can be used to block metabolic oxidation or to form specific hydrogen bonds with a protein target, enhancing binding affinity. A complex derivative, 2,3-dichloro-6-(trifluoromethoxy) quinoxaline, has demonstrated potential as a dual antifungal and anti-inflammatory agent, showcasing the utility of the 2,3-dichloro substitution pattern in bioactive molecules[6].

Caption: Role of 2,3-Dichloro-6-fluoroaniline as a key building block.

Conclusion

2,3-Dichloro-6-fluoroaniline represents a strategically important, though specialized, chemical intermediate. Its unique halogen substitution pattern offers significant potential for the development of new molecules in the pharmaceutical and agrochemical sectors. While detailed physicochemical data remains sparse, its identity is well-defined, and a robust synthesis can be confidently proposed based on established chemical principles. For researchers and drug development professionals, this compound serves as a valuable building block for accessing novel chemical space and engineering molecules with enhanced performance characteristics.

References

- Vertex AI Search. (n.d.). The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. Retrieved January 26, 2026.

-

Wikipedia. (2023). 2,3-Dichloroaniline. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2,3-Dichloroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

- Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.

-

Wikipedia. (2024). Dichloroaniline. Retrieved January 26, 2026, from [Link]

-

PeerJ. (2025). Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Retrieved January 26, 2026, from [Link]

-

O'Hagan, D. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3359-3432. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 4. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

- 6. microbiologyjournal.org [microbiologyjournal.org]

Introduction: The Analytical Imperative for 2,3-Dichloro-6-fluoroaniline

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dichloro-6-fluoroaniline

In the landscape of modern drug discovery and materials science, halogenated anilines serve as pivotal structural motifs and versatile synthetic intermediates. 2,3-Dichloro-6-fluoroaniline, a trisubstituted aromatic amine, represents a compound of significant interest due to the unique electronic and steric properties imparted by its specific substitution pattern. The presence of chloro- and fluoro- substituents can profoundly influence molecular conformation, reactivity, and biological activity, making it a valuable building block for novel pharmaceuticals and agrochemicals.[1][2][3]

Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for the meaningful application of such a compound in any research or development pipeline. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing its atomic connectivity, functional groups, and overall architecture. This guide provides a comprehensive, field-tested framework for acquiring and interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3-dichloro-6-fluoroaniline. The methodologies and interpretations presented herein are designed to equip researchers with the expertise to validate their material with the highest degree of scientific rigor.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment and connectivity of atoms. For 2,3-dichloro-6-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will account for the aromatic protons and the amine protons.

-

Aromatic Region (approx. 6.5-7.5 ppm): The molecule features two adjacent aromatic protons. These will appear as a coupled system of two doublets.

-

H-4: This proton is ortho to a chlorine atom and meta to another chlorine and the fluorine atom. It is expected to be the most downfield of the aromatic signals. It will be split into a doublet by the adjacent H-5.

-

H-5: This proton is ortho to the amino group and meta to two chlorine atoms. It will be split into a doublet by the adjacent H-4. The electron-donating effect of the amine will shield this proton relative to H-4.

-

-

Amine Region (approx. 3.5-4.5 ppm): The -NH₂ protons will typically appear as a broad singlet. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[4][5]

Predicted ¹³C NMR Spectrum

Due to the molecule's asymmetry, all six carbons in the aromatic ring are chemically distinct and should produce six unique signals.

-

C-F Carbon: The carbon directly bonded to the fluorine atom (C-6) will exhibit a large one-bond coupling (¹JC-F) and will be significantly shifted downfield.

-

C-Cl Carbons: The carbons bonded to chlorine (C-2 and C-3) will also be downfield, though the effect is less pronounced than that of fluorine.

-

C-N Carbon: The carbon attached to the amino group (C-1) will be influenced by the nitrogen's electronegativity and resonance effects.

-

C-H Carbons: The carbons bonded to hydrogen (C-4 and C-5) will appear at relatively upfield shifts within the aromatic region.

Predicted ¹⁹F NMR Spectrum

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[6][7]

-

Chemical Shift: A single resonance is expected for the fluorine atom. For fluorobenzenes, the chemical shift is highly sensitive to the nature and position of other substituents.[8][9]

-

Coupling: This signal may exhibit coupling to the ortho proton (H-5), resulting in a doublet.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of 2,3-dichloro-6-fluoroaniline.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the solid sample.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Homogenization: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H spectrum.

-

Acquire a broadband proton-decoupled ¹³C spectrum. An adequate number of scans will be required to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹⁹F spectrum. A common reference standard for ¹⁹F NMR is CFCl₃.[6]

-

Data Summary Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | 6.8 - 7.2 (H-4, H-5) | Doublet, Doublet | Two signals in the aromatic region, mutually coupled. |

| ¹H | 3.5 - 4.5 | Broad Singlet | -NH₂ protons; shift and shape are solvent and concentration-dependent. |

| ¹³C | 100 - 160 | 6 Singlets (decoupled) | Six distinct signals are expected due to molecular asymmetry. C-F and C-Cl carbons will be the most downfield. |

| ¹⁹F | -110 to -140 | Singlet or Doublet | A single fluorine environment. May show coupling to the ortho proton (H-5). |

NMR Workflow Diagram

Caption: Standard workflow for NMR analysis of an organic compound.

Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2,3-dichloro-6-fluoroaniline is expected to show characteristic absorptions for the amine N-H bonds, aromatic C-H and C=C bonds, and the carbon-halogen bonds.

-

N-H Stretching (3300-3500 cm⁻¹): Primary amines (-NH₂) typically show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.

-

Aromatic C-H Stretching (3000-3100 cm⁻¹): These are typically sharp, medium-to-weak bands appearing just above 3000 cm⁻¹.

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): The benzene ring will give rise to a series of sharp absorptions in this region.

-

C-N Stretching (1250-1350 cm⁻¹): This vibration for aromatic amines falls within the fingerprint region.

-

C-F and C-Cl Stretching (below 1200 cm⁻¹): The carbon-fluorine and carbon-chlorine stretching vibrations are strong and occur in the complex fingerprint region, typically between 1200 cm⁻¹ and 700 cm⁻¹.

Data Summary Table: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300 - 3500 | N-H Stretch (asymm & symm) | Medium |

| 3000 - 3100 | Aromatic C-H Stretch | Medium to Weak |

| 1550 - 1600 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1250 - 1350 | Aromatic C-N Stretch | Medium |

| 1000 - 1200 | C-F Stretch | Strong |

| 700 - 850 | C-Cl Stretch | Strong |

Experimental Protocol for IR Analysis (ATR Method)

Objective: To obtain a high-quality FT-IR spectrum of solid 2,3-dichloro-6-fluoroaniline. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[10]

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

-

Cleaning: After analysis, retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Functional Group - IR Region Correlation Diagram

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.washington.edu [chem.washington.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. biophysics.org [biophysics.org]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. drawellanalytical.com [drawellanalytical.com]

A Technical Guide to the Solubility of 2,3-Dichloro-6-fluoroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and manufacturing. It influences reaction kinetics, purification strategies, and the ultimate bioavailability of the final product. This guide provides an in-depth technical framework for understanding and determining the solubility of 2,3-Dichloro-6-fluoroaniline, a crucial building block in modern synthetic chemistry. In the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles and robust experimental methodologies required to generate reliable solubility profiles. We will explore the physicochemical properties of the molecule, outline a systematic approach to solvent selection using theoretical models like Hansen Solubility Parameters (HSP), and provide a detailed, self-validating protocol for the isothermal shake-flask method, a gold standard for thermodynamic solubility determination.

Introduction: The Critical Role of Solubility

2,3-Dichloro-6-fluoroaniline is a substituted aniline derivative frequently employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern—two chlorine atoms and a fluorine atom on the aniline ring—imparts specific electronic and steric properties that are valuable for creating targeted molecular interactions. However, these same features dictate its solubility behavior, which is a critical parameter for:

-

Process Chemistry: Ensuring homogenous reaction conditions, controlling reaction rates, and preventing precipitation of reactants or products.

-

Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity and yield.

-

Formulation Development: Understanding its dissolution characteristics is the first step in designing an effective drug delivery system.

This guide provides the theoretical and practical tools necessary to systematically approach the solubility determination of 2,3-Dichloro-6-fluoroaniline, enabling researchers to make informed decisions throughout the development lifecycle.

Physicochemical Characterization of the Solute

Understanding the inherent properties of 2,3-Dichloro-6-fluoroaniline is the first step in predicting its interaction with various solvents. The molecule's structure dictates its polarity, hydrogen bonding capability, and overall intermolecular forces.

While specific experimental data for 2,3-Dichloro-6-fluoroaniline is sparse, we can infer its likely characteristics from its structure and data from closely related analogs like 2,3-dichloroaniline.[1][2]

Table 1: Key Physicochemical Properties of 2,3-Dichloro-6-fluoroaniline and Related Analogs

| Property | 2,3-Dichloro-6-fluoroaniline (Predicted/Inferred) | 2,3-Dichloroaniline (Reference)[1][2] | 2-Chloro-6-fluoroaniline (Reference)[3] |

| Molecular Formula | C₆H₄Cl₂FN | C₆H₅Cl₂N | C₆H₅ClFN |

| Molar Mass ( g/mol ) | 179.99 | 162.01 | 145.56 |

| Appearance | Likely a colorless to light-colored solid or oil | Colorless oil or solid[2] | Data not available |

| Melting Point (°C) | Expected to be > 24°C | 24 °C[1][2] | Data not available |

| Boiling Point (°C) | Expected to be > 252°C | 252 °C[1][2] | Data not available |

| logP (Octanol-Water Partition Coefficient) | Estimated > 2.78 | 2.78[1][2] | 2.3[3] |

| Hydrogen Bond Donors | 1 (from -NH₂) | 1 (from -NH₂) | 1 (from -NH₂) |

| Hydrogen Bond Acceptors | 1 (from -N), 1 (from -F) | 1 (from -N) | 1 (from -N), 1 (from -F) |

Interpretation and Causality:

-

High logP: The calculated logP value, likely greater than 2.78, indicates a significant nonpolar character.[1][2] The two chlorine atoms and the benzene ring contribute substantially to its hydrophobicity. This immediately suggests poor solubility in water and better solubility in organic solvents.

-

Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as weak hydrogen bond acceptors.[4] This capability allows for favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

-

Polarity: The molecule possesses a dipole moment due to the electronegative Cl, F, and N atoms. However, the overall character is dominated by the large, nonpolar aromatic ring. Therefore, it is best described as a moderately polar compound with significant nonpolar features. This duality is key to its solubility profile.

Theoretical Framework for Solvent Selection

A random screening of solvents is inefficient. A targeted approach, grounded in solubility theory, saves time and resources. The principle of "like dissolves like" is a useful starting point, but a more quantitative method is provided by Hansen Solubility Parameters (HSP).

HSP deconstructs the total Hildebrand solubility parameter into three components representing specific intermolecular forces:

-

δD: Dispersion forces (from temporary dipoles)

-

δP: Polar forces (from permanent dipoles)

-

δH: Hydrogen bonding forces

The fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[5][6] The "distance" (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies greater affinity.

While the exact HSP values for 2,3-Dichloro-6-fluoroaniline are not published, they can be estimated using group contribution methods. For the purpose of this guide, a strategic selection of solvents with a wide range of HSP values is recommended to experimentally map out the solubility sphere for the compound.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true thermodynamic solubility is the isothermal shake-flask method . This technique ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.[7][8] This method is recognized by regulatory bodies like the OECD.[9][10]

Workflow for Solubility Determination

The following diagram illustrates a systematic workflow for selecting solvents and experimentally determining solubility.

Sources

- 1. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 3. 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

The Strategic Deployment of 2,3-Dichloro-6-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the intricate tapestry of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the vast arsenal of building blocks available to the discerning chemist, halogenated anilines have consistently demonstrated their value in modulating the physicochemical and pharmacological properties of drug candidates. This technical guide delves into the nuanced potential of a particularly compelling, yet underexplored, scaffold: 2,3-Dichloro-6-fluoroaniline . Through an analysis of its structural attributes, a proposed synthetic pathway, and its role in analogous bioactive molecules, we will illuminate the strategic advantages this compound offers in the design of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced halogenation patterns for lead optimization and the discovery of novel chemical entities.

The Rationale for Polysubstituted Anilines in Drug Discovery

Anilines and their derivatives are ubiquitous in medicinal chemistry, serving as versatile intermediates and key pharmacophoric elements in a multitude of therapeutic agents. However, the unsubstituted aniline moiety is often associated with metabolic liabilities, including the potential for oxidative metabolism leading to reactive intermediates. The strategic installation of halogen atoms onto the aniline ring is a time-honored strategy to mitigate these risks and to fine-tune a compound's properties.

The 2,3-dichloro-6-fluoro substitution pattern offers a unique confluence of electronic and steric influences:

-

Metabolic Blocking: The chlorine and fluorine atoms can serve as metabolic "hard spots," sterically hindering or electronically deactivating adjacent positions, thereby preventing undesirable oxidative metabolism by cytochrome P450 enzymes.

-

Modulation of pKa: The electron-withdrawing nature of the three halogen substituents significantly lowers the pKa of the aniline nitrogen. This has profound implications for the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to engage in specific target interactions.

-

Enhanced Target Affinity: The chlorine and fluorine atoms can participate in a range of non-covalent interactions with protein targets, including halogen bonding, dipole-dipole interactions, and hydrophobic interactions. These can lead to a significant increase in binding affinity and selectivity.

-

Fine-tuning of Lipophilicity: The overall lipophilicity of a molecule is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The specific combination of two chlorine atoms and one fluorine atom provides a distinct lipophilicity profile that can be advantageous in achieving the desired balance for oral bioavailability and target tissue distribution.

A Plausible Synthetic Pathway to 2,3-Dichloro-6-fluoroaniline

Figure 1: A proposed multi-step synthesis of 2,3-Dichloro-6-fluoroaniline.

Step-by-Step Methodologies:

Part A: Synthesis of 2,3-Dichloro-6-nitroaniline [1][2]

-

Nitration of 1,2,3-Trichlorobenzene: 1,2,3-Trichlorobenzene is treated with a mixture of nitric acid and sulfuric acid to yield 2,3,4-trichloronitrobenzene.

-

Ammonolysis of 2,3,4-Trichloronitrobenzene: The resulting 2,3,4-trichloronitrobenzene is subjected to ammonolysis, typically using aqueous ammonia in a high-pressure reactor, to selectively displace the chlorine atom at the 4-position with an amino group, yielding 2,3-dichloro-6-nitroaniline.

Part B: Reduction of the Nitro Group

-

Catalytic Hydrogenation: 2,3-dichloro-6-nitroaniline can be dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) until the reaction is complete, yielding 2,3-dichloro-1,6-diaminobenzene.

Part C: Diazotization and Fluorination (Sandmeyer Reaction)

-

Diazotization: The resulting 2,3-dichloro-1,6-diaminobenzene is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt.

-

Fluorination: The diazonium salt solution is then gently warmed, leading to the decomposition of the diazonium salt and the introduction of the fluorine atom to yield the final product, 2,3-Dichloro-6-fluoroaniline.

Potential Applications in Medicinal Chemistry: Learning from Analogs

The true potential of 2,3-Dichloro-6-fluoroaniline as a medicinal chemistry building block can be inferred from the biological activities of structurally related compounds.

Anti-inflammatory Agents: The Case of Lumiracoxib

A compelling case for the utility of chloro-fluoroaniline scaffolds is found in the development of the non-steroidal anti-inflammatory drug (NSAID) Lumiracoxib . The key intermediate in the synthesis of Lumiracoxib is 2-chloro-6-fluoroaniline .[3][4] This highlights the acceptance and value of this substitution pattern in a marketed therapeutic agent. The presence of the chlorine and fluorine atoms in Lumiracoxib is crucial for its COX-2 selectivity and overall pharmacokinetic profile. The 2,3-dichloro-6-fluoroaniline scaffold offers an extension of this concept, with the additional chlorine atom providing further opportunities to modulate lipophilicity and target interactions.

Kinase Inhibitors: A Privileged Scaffold

Kinase inhibitors are a cornerstone of modern oncology and immunology. Many successful kinase inhibitors incorporate halogenated phenyl rings that occupy the ATP-binding pocket of the enzyme. The 2,3-dichlorophenyl and 2,6-dichlorophenyl motifs are particularly prevalent in potent kinase inhibitors. For instance, the 2,6-dichlorophenyl group is found in several Src kinase inhibitors.[5]

The 2,3-Dichloro-6-fluoroaniline scaffold is an attractive starting point for the synthesis of novel kinase inhibitors. The aniline nitrogen provides a convenient handle for coupling to various heterocyclic cores (e.g., quinazolines, pyrimidines, indazoles) that are known to interact with the hinge region of kinases.

Figure 2: Conceptual design of a kinase inhibitor incorporating the 2,3-Dichloro-6-fluoroaniline scaffold.

Quantitative Data from Analogous Structures:

While specific data for 2,3-Dichloro-6-fluoroaniline derivatives is not publicly available, we can extrapolate potential activity from related compounds. For example, various fluorinated and chlorinated aniline derivatives have been incorporated into VEGFR-2 kinase inhibitors with low nanomolar potency.[6]

| Compound Class | Target Kinase | Reported IC₅₀ Range |

| Dichloro-phenylamino Pyrrolotriazines | VEGFR-2 | 10-100 nM |

| Fluoro-substituted Anilinoquinazolines | EGFR | 5-50 nM |

| Dichlorophenyl-substituted Pyridinylimidazoles | p38 MAP Kinase | 20-200 nM |

Table 1: Representative biological activities of kinase inhibitors containing halogenated aniline moieties.

Antimicrobial and Antiviral Agents

Halogenated aromatic compounds have a long history as antimicrobial and antiviral agents. The presence of halogens can enhance membrane permeability and disrupt essential cellular processes in pathogens.

-

Antifungal Potential: A recent study on 2,3-dichloro-6-(trifluoromethoxy) quinoxaline demonstrated significant antifungal activity against various Candida species.[7] While not a direct derivative, this compound showcases the potential of the 2,3-dichloro-substituted aromatic ring in antifungal drug discovery.

-

Antiviral Applications: Dideoxynucleoside analogs containing fluoro and chloro substituents have been synthesized and evaluated for their antiviral activities against Hepatitis B and C viruses.[8] This suggests that the 2,3-Dichloro-6-fluoroaniline scaffold could be a valuable starting material for the synthesis of novel non-nucleoside antiviral agents.

Experimental Protocol: Synthesis of a Novel Kinase Inhibitor Intermediate

The following is a representative, detailed protocol for the incorporation of 2,3-Dichloro-6-fluoroaniline into a common kinase inhibitor scaffold, a 4-anilinoquinazoline.

Objective: To synthesize 4-(2,3-dichloro-6-fluorophenylamino)quinazoline.

Materials:

-

2,3-Dichloro-6-fluoroaniline

-

4-Chloroquinazoline

-

Isopropanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-Dichloro-6-fluoroaniline (1.0 eq) and 4-chloroquinazoline (1.05 eq) in isopropanol (10 mL/mmol of aniline).

-

Add a catalytic amount of concentrated hydrochloric acid (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the isopropanol.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired 4-(2,3-dichloro-6-fluorophenylamino)quinazoline.

Conclusion and Future Directions

2,3-Dichloro-6-fluoroaniline represents a strategically valuable, yet underutilized, building block in medicinal chemistry. Its unique substitution pattern offers a powerful tool for medicinal chemists to address common challenges in drug discovery, including metabolic instability and the need for enhanced target affinity. The plausible synthetic route and the proven success of analogous structures in marketed drugs and clinical candidates provide a strong impetus for its further exploration.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the rational incorporation of polysubstituted scaffolds like 2,3-Dichloro-6-fluoroaniline will be a key driver of innovation. It is our hope that this technical guide will inspire further research into the synthesis and application of this promising compound in the development of the next generation of medicines.

References

- CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.

- 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | P

- A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate.

- US20240025906A1 - Kinase modulators and methods of use thereof.

- Recent Patents and FDA-Approved Drugs Based on Antiviral Peptides and Other Peptide-Rel

- EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

- A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - P

- WO2021191417A1 - Compounds for use in the treatment of synucleinopathies.

- Method for preparing 2,3-/2,6-dichloroaniline - Eureka | P

- CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

- The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis.

- Sourcing 2-Chloro-6-fluoroaniline: A Guide for Chemical Buyers.

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][5]triazine-based VEGFR-2 kinase inhibitors. PubMed.

- Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.

- (PDF) Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections.

- Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro)

Sources

- 1. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

- 2. 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. US20240025906A1 - Kinase modulators and methods of use thereof - Google Patents [patents.google.com]

- 6. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dichloro-6-fluoroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-dichloro-6-fluoroaniline, a key halogenated aniline intermediate. It covers its historical context, detailed synthetic pathways, physicochemical and spectroscopic properties, and its significant applications in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for scientists and professionals engaged in organic synthesis and drug discovery.

Introduction and Significance

2,3-Dichloro-6-fluoroaniline is a substituted aniline derivative that has gained importance as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the aniline ring, offers multiple reaction sites and modulates the electronic properties of the molecule, making it a valuable precursor for various high-value chemicals.

The presence of halogen atoms significantly influences the reactivity and biological activity of the final products. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide will delve into the synthesis of this important intermediate, its detailed characterization, and its role in the development of new chemical entities.

Historical Context and Development of Synthetic Routes

While a singular "discovery" paper for 2,3-dichloro-6-fluoroaniline is not readily identifiable in the scientific literature, its emergence is intrinsically linked to the broader development of halogenated anilines as crucial intermediates in the chemical industry. The synthesis of such compounds has evolved over the years, driven by the demand for novel pharmaceuticals and agrochemicals with specific functionalities.

A key precursor to 2,3-dichloro-6-fluoroaniline is 2,3-dichloro-6-nitroaniline. The synthesis of this nitroaniline has been a significant step towards accessing the target aniline. A notable method for the preparation of 2,3-dichloro-6-nitroaniline involves the reaction of 2,3,4-trichloronitrobenzene with ammonia water, a process that has been optimized for high yield and selectivity[1]. This reaction provides a reliable and scalable route to the nitro-precursor, which can then be converted to the desired aniline.

The historical development of synthetic methods for halogenated anilines has been driven by the need for regioselective control and high efficiency. Early methods often involved multi-step processes with harsh reagents. However, modern synthetic chemistry has focused on developing more streamlined and environmentally benign approaches.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 2,3-dichloro-6-fluoroaniline is essential for its handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of 2,3-Dichloro-6-fluoroaniline

| Property | Value |

| Molecular Formula | C₆H₄Cl₂FN |

| Molecular Weight | 180.01 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data:

The structural elucidation of 2,3-dichloro-6-fluoroaniline is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 2,3-Dichloro-6-fluoroaniline

| Technique | Data |

| ¹H NMR | Spectral data is available, with characteristic shifts for the aromatic protons. |

| ¹³C NMR | Spectral data is available, showing the expected number of carbon signals with shifts influenced by the halogen substituents. |

| Mass Spectrometry (MS) | The mass spectrum displays the molecular ion peak corresponding to the molecular weight of the compound, along with isotopic peaks characteristic of the two chlorine atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the N-H stretching of the primary amine, as well as C-H, C=C, C-Cl, and C-F vibrations of the substituted aromatic ring. |

Synthesis of 2,3-Dichloro-6-fluoroaniline: A Step-by-Step Guide

The synthesis of 2,3-dichloro-6-fluoroaniline can be efficiently achieved through a two-step process starting from 2,3,4-trichloronitrobenzene. The first step involves the synthesis of the key intermediate, 2,3-dichloro-6-nitroaniline, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 2,3-Dichloro-6-nitroaniline

This procedure is adapted from established patent literature, which describes a high-yield synthesis of 2,3-dichloro-6-nitroaniline[1].

Reaction Scheme:

A schematic for the synthesis of 2,3-dichloro-6-nitroaniline.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, charge 2,3,4-trichloronitrobenzene, water, a suitable sulfur-containing catalyst (as described in the patent), and aqueous ammonia[1].

-

Reaction Conditions: Seal the reactor and heat the mixture to a specified temperature (e.g., 80-100 °C) under pressure[1]. The reaction is typically carried out for several hours with constant stirring.

-

Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature. The solid product is then collected by filtration, washed with water to remove any inorganic impurities, and dried under vacuum. This process typically affords 2,3-dichloro-6-nitroaniline in high yield and purity[1].

Causality of Experimental Choices:

-

High-Pressure Reactor: The use of a high-pressure reactor is necessary to maintain the ammonia concentration in the reaction mixture at elevated temperatures, driving the nucleophilic aromatic substitution reaction forward.

-

Catalyst: The sulfur-containing catalyst plays a crucial role in facilitating the displacement of the chlorine atom at the 6-position by the amino group, enhancing the reaction rate and selectivity[1].

-

Aqueous Ammonia: Aqueous ammonia serves as both the reactant and the solvent in this reaction, providing the amino group for the substitution.

Step 2: Reduction of 2,3-Dichloro-6-nitroaniline to 2,3-Dichloro-6-fluoroaniline

The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several reliable methods can be employed for this step. A common and effective method is catalytic hydrogenation.

Reaction Scheme:

A schematic for the reduction of 2,3-dichloro-6-nitroaniline.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 2,3-dichloro-6-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically from a balloon or a pressurized source) with vigorous stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion of the reaction, filter the mixture through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 2,3-dichloro-6-fluoroaniline.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product in high purity.

Causality of Experimental Choices:

-

Catalytic Hydrogenation: This method is widely used for nitro group reductions due to its high efficiency, clean reaction profile, and the ease of product isolation.

-

Palladium on Carbon (Pd/C): Pd/C is a robust and highly active catalyst for the reduction of nitro groups to amines.

-

Solvent Choice: Solvents like ethanol and ethyl acetate are chosen for their ability to dissolve the starting material and for their inertness under the reaction conditions.

Applications in Drug Development and Agrochemicals

Halogenated anilines are pivotal intermediates in the synthesis of a wide range of biologically active molecules. 2,3-Dichloro-6-fluoroaniline, with its specific substitution pattern, is a valuable precursor for the development of novel pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The unique electronic and steric properties imparted by the halogen atoms make 2,3-dichloro-6-fluoroaniline an attractive starting material for the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atom, in particular, can enhance drug-like properties such as metabolic stability and binding affinity to target proteins. While specific blockbuster drugs directly derived from this intermediate are not publicly disclosed, this class of compounds is actively explored in medicinal chemistry for the development of new therapeutics.

Agrochemical Applications

Substituted anilines are fundamental building blocks in the agrochemical industry for the production of herbicides, insecticides, and fungicides. The presence of chlorine and fluorine atoms in 2,3-dichloro-6-fluoroaniline can contribute to the efficacy and selectivity of the final agrochemical product. For instance, 2,3-dichloro-6-nitroaniline, the precursor, is a known intermediate for the pesticide aclonifen, highlighting the importance of this chemical scaffold in agriculture[1].

Table 3: Summary of Applications

| Industry | Application Area | Significance |

| Pharmaceutical | Drug Discovery and Development | Precursor for novel APIs with potentially enhanced metabolic stability and binding affinity. |

| Agrochemical | Herbicide, Insecticide, and Fungicide Synthesis | Building block for the creation of new and effective crop protection agents. |

Safety and Handling

2,3-Dichloro-6-fluoroaniline is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS will contain comprehensive information on hazards, first-aid measures, and disposal considerations.

Conclusion

2,3-Dichloro-6-fluoroaniline is a valuable and versatile intermediate in organic synthesis. While its formal "discovery" is not well-documented, its synthesis is achievable through reliable and scalable methods, primarily involving the amination of a trichloronitrobenzene precursor followed by nitro group reduction. The unique combination of chloro and fluoro substituents on the aniline ring provides a powerful tool for medicinal chemists and agrochemical scientists to develop new and improved biologically active compounds. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and is intended to be a useful resource for researchers in the field.

References

- CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google P

Sources

A Comprehensive Technical Guide to 2,3-Dichloro-6-fluoroaniline for Researchers and Drug Development Professionals

An In-Depth Analysis of Commercial Availability, Supplier Vetting, and Application in Modern Synthesis

As a senior application scientist, this guide provides an in-depth technical overview of 2,3-Dichloro-6-fluoroaniline, a critical building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document moves beyond a simple catalog of suppliers to offer a comprehensive analysis of the compound's commercial landscape, quality considerations, and its strategic application in the synthesis of complex molecules.

Introduction: The Strategic Importance of Fluorinated Anilines

Halogenated anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals. The introduction of fluorine, in particular, can dramatically influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving oral bioavailability. 2,3-Dichloro-6-fluoroaniline, with its specific substitution pattern, offers a unique combination of steric and electronic properties that medicinal chemists can exploit to fine-tune the characteristics of new chemical entities.

Commercial Availability and Supplier Landscape

The procurement of 2,3-Dichloro-6-fluoroaniline (CAS No. 2368-29-8) requires careful consideration of various factors beyond mere price. The reliability of the supply chain, batch-to-batch consistency, and the purity of the starting material are paramount to the success of any research or development program.

Key Suppliers and Manufacturing Hubs

While a multitude of chemical suppliers exist, they can be broadly categorized into large-scale manufacturers, specialized custom synthesis labs, and catalogue distributors.

Major Distributors:

-

Thermo Fisher Scientific (Alfa Aesar): A prominent and reliable source for research-grade quantities of 2,3-Dichloro-6-fluoroaniline, typically offering purities of 97% or higher. They provide extensive documentation, including safety data sheets and certificates of analysis upon request.

Manufacturing and Custom Synthesis:

While large-scale production is often concentrated in regions with robust chemical manufacturing infrastructure, many companies offer custom synthesis services. Researchers should consider that suppliers in China and India are significant players in the production of fine chemicals and intermediates. Companies like Ningbo Inno Pharmchem Co., Ltd. are known manufacturers and suppliers of a wide range of fluoroaromatic compounds and may offer 2,3-Dichloro-6-fluoroaniline or custom synthesis services for it.[1]

Supplier Vetting and Qualification:

For drug development professionals, the selection of a supplier is a critical step that requires a thorough vetting process. Key considerations include:

-

Quality Management System (QMS): Does the supplier operate under a recognized quality standard such as ISO 9001? For later-stage development, cGMP (current Good Manufacturing Practices) compliance becomes essential.

-

Technical Capabilities: Does the supplier have the analytical capabilities to provide a comprehensive Certificate of Analysis (CoA) with detailed information on purity, impurity profiles, and residual solvents?

-

Supply Chain Reliability: Can the supplier demonstrate a stable supply chain and provide transparency regarding the manufacturing site?

-

Regulatory Support: Can the supplier provide necessary documentation for regulatory filings, such as a Drug Master File (DMF) or a Certificate of Suitability to the monographs of the European Pharmacopoeia (CEP)?

The following table provides a summary of representative suppliers and key considerations:

| Supplier Category | Example Company | Typical Purity | Key Considerations |

| Major Distributor | Thermo Fisher Scientific | ≥97% | Reliable for research quantities, extensive documentation available, established global distribution network. |

| Manufacturer/Custom Synthesis | Ningbo Inno Pharmchem Co., Ltd.[1] | Custom | Potential for larger scale, direct communication with the manufacturer, may offer more competitive pricing for bulk orders. |

Quality Control and Analytical Specifications

The purity and impurity profile of 2,3-Dichloro-6-fluoroaniline can significantly impact the outcome of a synthetic route, potentially leading to the formation of unwanted side products and complicating purification. Therefore, a thorough understanding of the analytical methods used for its quality control is essential.

Certificate of Analysis (CoA)

A comprehensive CoA should include the following information:

-